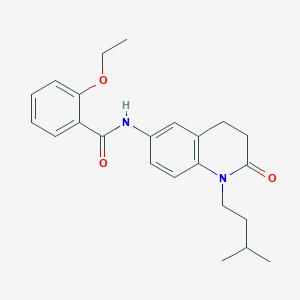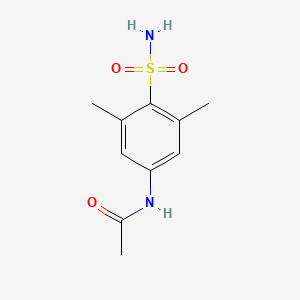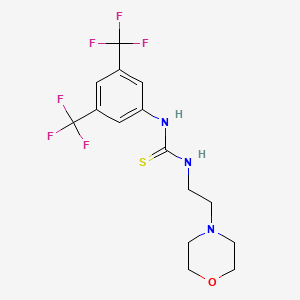
((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is a useful research compound. Its molecular formula is C15H17F6N3OS and its molecular weight is 401.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Science and Materials Chemistry
Polymerization and Resin Formation : The study by Costes, Reyx, and Platzer (1989) demonstrated the homopolymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane, elucidating a novel curing process that involves the opening of the epoxy ring. This process results in the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety, suggesting potential applications in advanced resin technologies (Costes, Reyx, & Platzer, 1989).
Novel Polymers via Diels–Alder Reaction : Kuhrau and Stadler (1993) explored the synthesis of new polymers through Diels–Alder polyadditions, utilizing bis(4-(1,2,4,-triazoline-3,5-dione-4-yl)phenyl)methane as a difunctional dienophile. This approach highlights the versatility of using advanced synthetic routes for the development of polymers with potentially unique properties (Kuhrau & Stadler, 1993).
Electrophoresis and Buffer Systems
Amine-Citrate Buffers : Clayton and Tretiak (1972) developed amine-citrate buffer systems for pH control in starch gel electrophoresis, enhancing the resolution of dehydrogenase isozymes. This indicates the potential for optimizing electrophoretic techniques through tailored buffer systems (Clayton & Tretiak, 1972).
Medicinal Chemistry and Drug Development
Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) synthesized a high affinity, orally active neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to emesis and depression. This contributes to the field of medicinal chemistry by providing insights into the development of new therapeutic agents (Harrison et al., 2001).
Molecularly Imprinted Polymers
Recognition of 5-Fluorouracil : Huynh, Pięta, D’Souza, and Kutner (2013) designed a molecularly imprinted polymer for the recognition of 5-fluorouracil, an antitumor chemotherapy agent, via RNA-type nucleobase pairing. This research opens avenues for the creation of highly selective sensor systems for detecting clinically relevant molecules (Huynh, Pięta, D’Souza, & Kutner, 2013).
Wirkmechanismus
Target of Action
It is known that similar compounds, such asN,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea , have been used as organocatalysts in organic chemistry .
Mode of Action
The mode of action of this compound involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives, which are used extensively in promoting organic transformations .
Biochemical Pathways
It is known that (thio)urea derivatives, which share a similar structure, play a significant role in various organic transformations .
Result of Action
It is known that similar compounds are used extensively in promoting organic transformations .
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F6N3OS/c16-14(17,18)10-7-11(15(19,20)21)9-12(8-10)23-13(26)22-1-2-24-3-5-25-6-4-24/h7-9H,1-6H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPRKUCHPUJKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

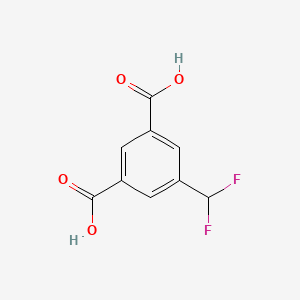
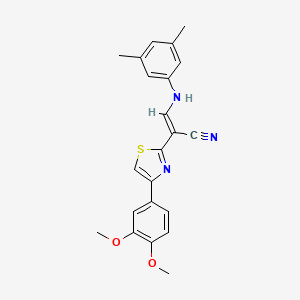
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)
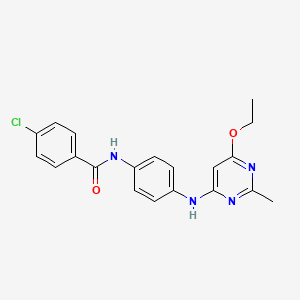
![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)
![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2871974.png)

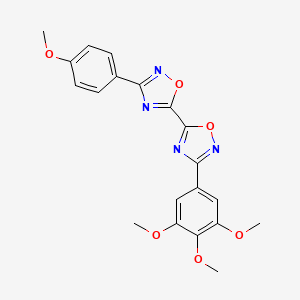

![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)
